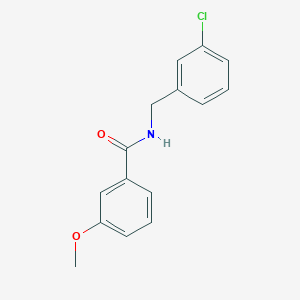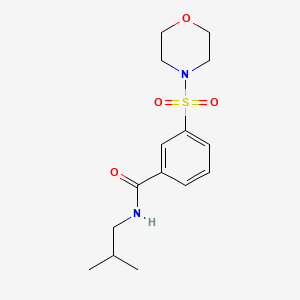![molecular formula C24H23ClN2OS B4966876 1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These mechanisms are thought to underlie the anxiolytic and antidepressant effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. TFMPP has also been shown to have effects on cardiovascular function, such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has well-characterized pharmacological properties, making it a useful tool for studying the 5-HT1A and 5-HT2A receptors and their role in various neurological and psychiatric disorders. However, TFMPP also has several limitations, including its potential for toxicity and its limited selectivity for the 5-HT1A and 5-HT2A receptors.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of TFMPP's potential use in the treatment of drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFMPP and its potential toxicity.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with phenyl(phenylthio)acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure TFMPP.
Applications De Recherche Scientifique
TFMPP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. TFMPP has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to modulate dopamine release in the brain.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-10-7-11-21(18-20)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)29-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQXHSGBPOREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)
![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)


![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)



![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)